An In-Depth Technical Guide on the Physicochemical Properties of Butyl(2-phenylpropyl)amine
An In-Depth Technical Guide on the Physicochemical Properties of Butyl(2-phenylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl(2-phenylpropyl)amine, a substituted phenethylamine derivative, represents a molecule of significant interest within neuropharmacology and medicinal chemistry. As an analogue of amphetamine, its structural characteristics—specifically the N-butyl substitution on the 2-phenylpropylamine backbone—suggest a modulation of its stimulant properties and overall physicochemical profile. This guide provides a comprehensive overview of the core physicochemical properties of Butyl(2-phenylpropyl)amine, offering both theoretical and practical insights for its synthesis, characterization, and application in research settings. Understanding these fundamental properties is paramount for designing robust experimental protocols, predicting biological activity, and ensuring safe handling.
While direct experimental data for Butyl(2-phenylpropyl)amine is not extensively available in public literature, this guide synthesizes information from structurally related compounds, such as N-butylamphetamine and 2-phenylpropylamine, to provide a well-rounded and predictive profile. All data derived from related compounds will be clearly indicated.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physicochemical properties is the bedrock of its scientific investigation. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in various analytical techniques.
| Property | Value/Information | Source |
| Molecular Formula | C13H21N | [1] |
| Molecular Weight | 191.31 g/mol | [1][2][3] |
| IUPAC Name | N-butyl-2-phenylpropan-1-amine | |
| Appearance | Predicted to be a colorless to pale yellow liquid with a characteristic amine odor.[4] | |
| Solubility | Expected to be soluble in organic solvents and have limited solubility in water due to its hydrophobic phenyl and butyl groups.[4] | |
| Melting Point (HCl Salt) | 171.5-173.5 °C (for N-butylamphetamine HCl) | [2] |
| XLogP | 3.4 (for N-butylamphetamine) | [3] |
| Kovats Retention Index | Standard non-polar: 1422; Semi-standard non-polar: 1428; Standard polar: 1732 (for N-butylamphetamine) | [3] |
Experimental Protocols for Characterization
The definitive characterization of Butyl(2-phenylpropyl)amine necessitates a multi-faceted analytical approach. The following protocols are standard methodologies for the identification and quantification of substituted amphetamines and can be readily adapted.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It provides both retention time data for identification and a mass spectrum for structural elucidation.
Protocol:
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Sample Preparation: Dissolve approximately 1 mg of Butyl(2-phenylpropyl)amine in 1 mL of a suitable organic solvent (e.g., methanol, chloroform). For the free base, direct injection is possible. For the salt form, a base extraction into an organic solvent is recommended.[2]
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Instrumentation:
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Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector, with a split ratio of 25:1.
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
-
Operating Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 400.
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-
Data Analysis: The retention time will be characteristic of Butyl(2-phenylpropyl)amine under the specified conditions. The mass spectrum should show a molecular ion peak (M+) at m/z 191 and characteristic fragmentation patterns, including the tropylium ion at m/z 91 due to the phenyl group.
Caption: Gas Chromatography-Mass Spectrometry Workflow.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. It is particularly useful for quantitative analysis.[7]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of Butyl(2-phenylpropyl)amine in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detector: Diode Array Detector (DAD) or UV detector set at 254 nm.
-
-
Operating Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The retention time will be used for identification, and the peak area will be used for quantification against a standard curve. The UV spectrum can provide additional confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of Butyl(2-phenylpropyl)amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O for the salt form). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Other experiments such as COSY and HSQC can be performed for more detailed structural assignment.
-
-
Expected ¹H NMR Signals (Predicted):
-
Aromatic protons (phenyl group): Multiplet around 7.1-7.3 ppm.
-
Protons on the carbon adjacent to the nitrogen and the chiral center: Multiplet.
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Methylene protons of the butyl group adjacent to the nitrogen: Triplet.
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Other methylene protons of the butyl group: Multiplets.
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Methyl protons of the propyl group: Doublet.
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Methyl protons of the butyl group: Triplet.
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Caption: Comprehensive Workflow for Butyl(2-phenylpropyl)amine Research.
Pharmacological Context and Biological Significance
Butyl(2-phenylpropyl)amine belongs to the class of phenylalkylamines, which are known to interact with monoamine transporters.[8][9] The parent compound, 2-phenylpropylamine, is known for its stimulant properties.[4] The addition of the N-butyl group is likely to alter its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. Generally, increasing the N-alkyl chain length in amphetamine derivatives tends to decrease stimulant activity.[1] It is hypothesized that Butyl(2-phenylpropyl)amine acts as a monoamine releasing agent.[10] Further research is required to fully elucidate its pharmacological profile.
Safety and Handling
As with other amine-containing compounds, Butyl(2-phenylpropyl)amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is potentially irritating to the skin and respiratory system.[4] Due to its structural similarity to regulated substances, researchers should ensure compliance with all local and institutional regulations regarding its synthesis, storage, and use.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Butyl(2-phenylpropyl)amine for the research community. By leveraging data from analogous compounds and outlining robust analytical methodologies, this document serves as a valuable resource for scientists and drug development professionals. The provided protocols for GC-MS, HPLC, and NMR will enable researchers to confidently characterize this compound and pave the way for further investigation into its pharmacological and toxicological profile. As with any novel compound, rigorous experimental validation of these predicted properties is essential.
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RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN - Unodc. (2006, February 28). Retrieved February 4, 2026, from [Link]
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